(2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid
CAS No.: 36847-87-7
Cat. No.: VC3979225
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 36847-87-7 | 
|---|---|
| Molecular Formula | C10H8ClNO3 | 
| Molecular Weight | 225.63 g/mol | 
| IUPAC Name | 4-(2-chloroanilino)-4-oxobut-2-enoic acid | 
| Standard InChI | InChI=1S/C10H8ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) | 
| Standard InChI Key | YZGAQJUBGHWISG-UHFFFAOYSA-N | 
| Isomeric SMILES | C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Cl | 
| SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | 
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | 
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid, reflects its E-configuration at the α,β-unsaturated double bond. Key identifiers include:
| Property | Value | Source | 
|---|---|---|
| CAS No. | 36847-87-7 | |
| Molecular Formula | C₁₀H₈ClNO₃ | |
| Molecular Weight | 225.63 g/mol | |
| SMILES | C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Cl | |
| InChI Key | YZGAQJUBGHWISG-UHFFFAOYSA-N | 
The planar α,β-unsaturated system enables conjugation between the amide and carboxylic acid groups, influencing its reactivity in cyclization and nucleophilic addition reactions .
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via maleic anhydride aminolysis (Figure 1):
- 
Aminolysis: Reacting maleic anhydride with 2-chloroaniline in aprotic solvents (e.g., dioxane) at 0–5°C yields the maleamic acid intermediate .
 - 
Isomerization: The (Z)-isomer initially formed undergoes thermal or photochemical isomerization to the thermodynamically stable (E)-isomer .
 
Alternative method:
- 
Phosphorus oxychloride (POCl₃)-mediated coupling of 2-chloroaniline with maleic acid derivatives under reflux .
 
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Conditions | 
|---|---|---|---|
| Maleic anhydride route | 75–82 | >98 | 0–5°C, 2 hrs | 
| POCl₃-mediated coupling | 68–72 | 95–97 | Reflux, 4–6 hrs | 
Physicochemical Properties
Solubility and Stability
- 
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C) .
 - 
Melting Point: 228–230°C (decomposition observed above 230°C) .
 - 
pH Sensitivity: The carboxylic acid group deprotonates at pH >4.5, enhancing aqueous solubility but reducing stability .
 
Table 2: Thermal Properties
| Property | Value | 
|---|---|
| Boiling Point | Not reported (decomposes) | 
| Flash Point | >250°C | 
| Vapor Pressure | 1.37 × 10⁻¹⁰ mmHg at 25°C | 
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for maleimide derivatives, which are critical in:
- 
Anticancer agents: Maleimides inhibit kinase enzymes (e.g., BRAF V600E) via covalent binding to cysteine residues .
 - 
Neurological therapeutics: Derivatives exhibit kynurenine-3-hydroxylase inhibition (IC₅₀ = 12–18 nM), modulating quinolinic acid levels in neurodegenerative diseases .
 
Polymer Chemistry
The α,β-unsaturated carbonyl group participates in Michael addition reactions, enabling crosslinking in:
- 
Thermoset resins: Enhanced mechanical stability in epoxy formulations .
 - 
Drug-eluting hydrogels: Controlled release via hydrolytic cleavage of the amide bond .
 
| Hazard Category | GHS Code | Precautions | 
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves | 
| Eye Damage | Category 1 | Use safety goggles | 
| Respiratory Toxicity | Category 3 | Use fume hood | 
Recent Advances and Research Directions
Crystal Engineering
Single-crystal X-ray diffraction reveals non-coplanar conformation of the 2-chlorophenyl and maleamic acid groups, stabilizing the lattice via C–H⋯O hydrogen bonds . Hirshfeld surface analysis confirms π-stacking interactions (3.4–3.6 Å) between aromatic rings .
Bioconjugation Strategies
The carboxylic acid group facilitates peptide coupling using carbodiimide reagents (e.g., EDC/NHS), enabling antibody-drug conjugate (ADC) synthesis .
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